N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Lipophilicity Physicochemical Properties Drug Design

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1257550-69-8) is a synthetic benzenesulfonamide derivative featuring a para-trifluoromethoxy (-OCF3) substituent and a unique N-(1-hydroxymethylcyclopropyl)methyl side chain. With a molecular formula of C12H14F3NO4S and a molecular weight of 325.31 g/mol, it belongs to a class of small-molecule sulfonamides widely explored as pharmacological probes and synthetic building blocks.

Molecular Formula C12H14F3NO4S
Molecular Weight 325.3
CAS No. 1257550-69-8
Cat. No. B2607659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
CAS1257550-69-8
Molecular FormulaC12H14F3NO4S
Molecular Weight325.3
Structural Identifiers
SMILESC1CC1(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CO
InChIInChI=1S/C12H14F3NO4S/c13-12(14,15)20-9-1-3-10(4-2-9)21(18,19)16-7-11(8-17)5-6-11/h1-4,16-17H,5-8H2
InChIKeyVEVSUYZVIUJMNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1257550-69-8): A Structurally Distinctive Sulfonamide Research Intermediate


N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1257550-69-8) is a synthetic benzenesulfonamide derivative featuring a para-trifluoromethoxy (-OCF3) substituent and a unique N-(1-hydroxymethylcyclopropyl)methyl side chain [1]. With a molecular formula of C12H14F3NO4S and a molecular weight of 325.31 g/mol, it belongs to a class of small-molecule sulfonamides widely explored as pharmacological probes and synthetic building blocks. Its structure is closely related to a family of hydroxymethylcyclopropyl sulfonamides that vary in their aromatic substitution patterns, including 5-fluoro-2-methoxy and 3-fluoro-4-methoxy analogs [2]. The presence of both a rigid cyclopropyl ring and the electron-withdrawing, lipophilic -OCF3 group distinguishes it from its -CF3, -OCH3, and halogen-only substituted counterparts [1][3].

Pharmacophore Distinct para-OCF3 benzenesulfonamide core Differentiates from -CF3/ -OCH3 electronic profiles
Structural handle Hydroxymethylcyclopropyl side chain Enables further derivatization for library synthesis
Research context SAR probe & synthetic intermediate Fits lead optimization and enzyme profiling workflows

Why N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide Cannot Be Simply Replaced by In-Class Analogs


Direct substitution with apparently similar benzenesulfonamide derivatives is scientifically unsound without corroborating data. The -OCF3 group is not electronically or metabolically equivalent to -CF3 or -OCH3, despite their common use as lipophilic aromatic substituents. Literature demonstrates that replacing -OCF3 with -CF3 can significantly alter microsomal stability, an effect that is not uniform and depends on the specific chemical series [1]. Furthermore, molecular topology dictates that the combination of a para-OCF3 group with a constrained hydroxymethylcyclopropyl side chain creates a unique spatial and electronic environment that differs from other substitution patterns (e.g., ortho/para-fluoro-methoxy arrangements). These differences in lipophilicity, metabolic stability, and potential target engagement mean that substituting this compound for an in-class analog can invalidate a structure-activity relationship (SAR) model, compromise a lead optimization campaign, or introduce unanticipated pharmacokinetic liabilities [1][2].

Target Compound
4-OCF3 benzenesulfonamide
LogP ~2.0, 8 HBA
Potential Substitute
4-OCH3 or 5-fluoro-2-OCH3 analog
LogP 0.9, 6 HBA
Lipophilicity shift >1 LogD unit may alter permeability and protein binding; HBA count differs by 2–3, impacting target promiscuity profiles.
Target Compound
N-alkyl sulfonamide with OCF3
Potential Substitute
4-CF3 benzenesulfonamide analog
Metabolic stability ranking is series-dependent; N-alkoxy(sulfon)amide context may reverse the typical OCF3/CF3 trend, requiring direct comparison.

Quantitative Differentiation Evidence for N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide Versus Closest Analogs


Lipophilicity Control: -OCF3 versus -OCH3 and -CF3 Substituent Effects on LogD

The introduction of a para-trifluoromethoxy (-OCF3) group on the target compound, relative to a methoxy (-OCH3) analog, increases lipophilicity by 0.7–1.4 LogD units, an effect comparable to that of a -CF3 substituent [1]. This differential is derived from a systematic study of aliphatic compound series. For a direct structural comparator, the -OCH3-containing analog N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide would be expected to exhibit a LogD value at least 0.7 units lower. The target compound's computed XLogP3 is 2.0 [2], while the nearest 5-fluoro-2-methoxy analog (CAS 1257546-43-2) has an experimental/computed XLogP3 of 0.9 [3], confirming the significant lipophilicity shift driven by the -OCF3 group.

Lipophilicity control
Class-level inference
ΔLogD = +0.7 to +1.4 vs -OCH3 analog
XLogP3 target 2.0, comparator 0.9
Reported lipophilicity shift may influence permeability and protein binding; OCF3 provides a distinct LogD window vs methoxy variants.
Computed XLogP3; LogD derived from aliphatic OCF3/OCH3 series at pH 7.4.
Lipophilicity Physicochemical Properties Drug Design LogD

Metabolic Stability Differentiation: -OCF3 vs. -CF3 in N-Alkoxy Sulfonamide Contexts

A unique metabolic stability profile distinguishes the -OCF3 group from -CF3 in sulfonamide-containing series. While -OCF3 generally decreases metabolic stability compared to -CF3, the N-alkoxy(sulfon)amide series is an exception where this typical trend may not hold [1]. The target compound contains an N-alkyl sulfonamide linkage, placing it within this exceptional chemical space. This contrasts with the closest -CF3 analog, N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide, which may not benefit from this divergent metabolic behavior. Because the microsomal stability ranking is series-dependent, the target compound cannot be assumed to be metabolically interchangeable with the -CF3 variant.

Metabolic stability
Class-level inference
N-alkoxy(sulfon)amide series exception: OCF3 may not decrease stability vs CF3
Series-dependent metabolic ranking requires direct microsomal stability comparison; cannot assume interchangeability with CF3 analog.
No compound-specific data; referenced from N-alkoxy(sulfon)amide class studies.
Microsomal Stability Metabolism OCF3 vs. CF3 Structure-Activity Relationship

Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area (TPSA) Distinction from Fluoro-Methoxy Analogs

The target compound possesses 8 hydrogen bond acceptors (HBAs) and a computed TPSA of 84 Ų as a result of the -OCF3 group and the sulfonamide core [1]. In contrast, the 5-fluoro-2-methoxy analog (CAS 1257546-43-2) has only 6 HBAs and a TPSA of 84 Ų [2]; however, the nature of the acceptor atoms differs (fluorine vs. oxygen lone pairs in OCF3). The additional fluorine-derived HBA capacity in -OCF3 can modulate aqueous solubility and membrane permeation in ways not captured by TPSA alone. When compared to the -CF3 analog, which lacks the ether oxygen, the target compound offers distinct hydrogen bond acceptor geometry that can influence target binding and compound promiscuity [3].

HBA & TPSA profile
Class-level inference
Target HBA = 8, TPSA = 84 Ų
Comparator HBA = 6, TPSA = 84 Ų
Additional HBA capacity from OCF3 ether oxygen may affect permeability and promiscuity despite identical TPSA.
Computed values from PubChem; TPSA does not capture acceptor type differences.
Topological Polar Surface Area Hydrogen Bonding Permeability Drug-Likeness

Impact of -OCF3 on Binding Affinity: Class-Level Advantage in Sulfonamide-Target Interactions

The trifluoromethoxy substituent has been shown to enhance binding affinity and selectivity for biological targets compared to methoxy or unsubstituted analogs, largely due to its increased lipophilicity, electronic effects, and potential for orthogonal multipolar interactions [1]. In benzenesulfonamide-based inhibitors of carbonic anhydrase and other sulfonamide-sensitive enzymes, the para-OCF3 group can influence the pKa of the sulfonamide -NH2 and the overall binding geometry in the active site. While direct IC50 or Kd data for this specific compound is not publicly available, the class-level precedent indicates that replacement of -OCF3 with -OCH3, -CF3, or halogen substituents would likely alter both potency and selectivity profiles [1].

Binding affinity context
Class-level inference
Class-level SAR: para-OCF3 may enhance binding vs OCH3/CF3 in sulfonamide targets
OCF3 offers a distinct binding mode; replacing it can alter potency/selectivity cliffs in enzyme profiling.
No direct IC50/Kd for this compound; based on published sulfonamide series reviews.
Binding Affinity OCF3 Sulfonamide Carbonic Anhydrase Medicinal Chemistry

High-Value Application Scenarios for N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide Based on Differentiation Evidence


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity Without Aromatic -CF3 Incorporation

When a lead series requires an increase in LogD of 0.7–1.4 units to improve membrane permeability or target engagement, the para-OCF3 group on this compound provides a measured lipophilicity boost that is comparable to -CF3 but with a distinct electron distribution. This compound can serve as a direct tool to test whether OCF3-driven LogD modulation, as quantified in class-level studies [1], yields superior permeability or potency compared to the corresponding -OCH3 or -CF3 probes.

Investigating the Metabolic Stability Anomaly in N-Alkyl Sulfonamide Series

Because published data indicates that the N-alkoxy(sulfon)amide series is an exception to the general trend of OCF3-induced metabolic instability [1], this specific compound is ideally positioned as a test article in comparative metabolic stability studies. A side-by-side microsomal incubation with its -CF3 analog can validate whether the OCF3 group confers a stability advantage in this particular sulfonamide scaffold, providing publishable SAR insights or justifying a patent strategy.

Chemical Biology Probe for Profiling Sulfonamide-Sensitive Enzyme Families

The combination of a para-OCF3 group with a rigid cyclopropyl-hydroxymethyl side chain creates a distinct pharmacophore for probing carbonic anhydrase isoforms, matrix metalloproteinases, or other sulfonamide-recognizing enzymes. The altered hydrogen bond acceptor count and TPSA compared to fluoro-methoxy analogs [2] make this compound a valuable tool for chemoproteomic profiling to differentiate target engagement across structurally related sulfonamides.

Building Block for Diversity-Oriented Synthesis of Fluorinated Compound Libraries

As a synthetic intermediate, the primary alcohol functionality on the cyclopropyl ring allows for further derivatization (e.g., esterification, oxidation to aldehyde, amine coupling). This enables the construction of focused compound libraries that explore the SAR around the OCF3-benzenesulfonamide core. The computed XLogP3 of 2.0 and the established lipophilicity range make it a suitable core for fragment-based or diversity-oriented synthesis programs targeting central nervous system or anti-infective targets.

Application
Selection Property
Validation Focus
Lipophilicity SAR tuning
OCF3-driven LogD modulation (+0.7–1.4 vs OCH3)
Permeability and binding profiling vs -OCH3/ -CF3 probes
Sulfonamide metabolic stability profiling
N-alkyl sulfonamide exception context
Head-to-head microsomal incubation vs -CF3 analog
Sulfonamide-target enzyme profiling
Distinct OCF3 pharmacophore with rigid cyclopropyl handle
Target engagement differentiation across sulfonamide families
Fluorinated library synthesis
Hydroxymethyl derivatization handle
SAR expansion around OCF3-benzenesulfonamide core
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